molecular formula C17H17BrN2O3S B2654738 1-(4-bromo-3-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 1216790-07-6

1-(4-bromo-3-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No. B2654738
M. Wt: 409.3
InChI Key: AFYPBZOALKQMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodiazole ring, the introduction of the bromo-ethoxybenzenesulfonyl group, and the addition of the methyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodiazole ring, the bromo-ethoxybenzenesulfonyl group, and the methyl groups. The bromine atom in the bromo-ethoxybenzenesulfonyl group would be a site of high electron density, making it a potential site for reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atom could potentially be replaced in a substitution reaction. The benzodiazole ring could also undergo reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzodiazole ring could contribute to its aromaticity and stability. The bromine atom could make the compound more dense and potentially more reactive .

properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-4-23-17-9-13(5-6-14(17)18)24(21,22)20-10-19-15-7-11(2)12(3)8-16(15)20/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYPBZOALKQMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

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